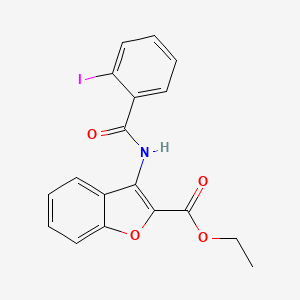

Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of an ethyl ester group, an iodinated benzamide moiety, and a benzofuran core structure.

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran compounds are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran compounds are known to interact with various biochemical pathways, leading to downstream effects .

Result of Action

Benzofuran compounds are known to have various biological activities, indicating that they do have molecular and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and ethyl bromoacetate, in the presence of a base like sodium carbonate in N-methyl pyrrolidine.

Introduction of Iodinated Benzamide Moiety: The iodinated benzamide moiety can be introduced through a coupling reaction between the benzofuran core and 2-iodobenzoic acid, using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted benzamides or benzofurans.

Scientific Research Applications

Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a lead compound in the development of new drugs, particularly for its anti-tumor, anti-inflammatory, and antimicrobial activities.

Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.

Chemical Biology: The compound serves as a probe in chemical biology to study protein-ligand interactions and enzyme activities.

Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate

- Ethyl 3-(2-bromobenzamido)benzofuran-2-carboxylate

- Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate

Uniqueness

Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate is unique due to the presence of the iodinated benzamide moiety, which imparts distinct chemical and biological properties. The iodine atom can enhance the compound’s binding affinity to certain molecular targets and improve its pharmacokinetic properties .

Biological Activity

Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis and Structural Characterization

This compound can be synthesized through various methods, typically involving the coupling of benzofuran derivatives with iodobenzamide. The synthesis process often utilizes coupling reagents like EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (hydroxybenzotriazole) to facilitate the formation of the amide bond. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.

Anti-inflammatory Effects

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, a series of benzamido derivatives were evaluated for their ability to inhibit inflammation in animal models. The results showed that certain derivatives achieved a percentage inhibition comparable to standard anti-inflammatory drugs like indomethacin, with inhibition rates ranging from 39% to over 54% depending on the specific compound tested .

The anti-inflammatory effects are attributed to the selective inhibition of cyclooxygenase enzymes, particularly COX-2, which plays a crucial role in the inflammatory response by producing prostaglandins. By selectively targeting COX-2, these compounds may offer therapeutic benefits with reduced gastrointestinal side effects compared to traditional NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) .

In Vivo Studies

In vivo studies using carrageenan-induced rat paw edema models demonstrated that this compound and its analogs significantly reduced edema formation. The percentage inhibition was noted at various time intervals post-administration, highlighting the compound's efficacy in managing inflammation.

| Compound | % Inhibition | Time (hours) |

|---|---|---|

| This compound | 54.239% | 9 |

| Indomethacin | 54.130% | 12 |

| Control | 0% | - |

Docking Studies

In silico docking studies have been employed to predict the binding affinity of this compound to COX-2. These studies suggest that the compound fits well within the active site of COX-2, providing insights into its potential as a selective inhibitor. The docking scores indicate a favorable interaction between the compound and the enzyme, supporting its proposed mechanism of action .

Properties

IUPAC Name |

ethyl 3-[(2-iodobenzoyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14INO4/c1-2-23-18(22)16-15(12-8-4-6-10-14(12)24-16)20-17(21)11-7-3-5-9-13(11)19/h3-10H,2H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCYZPUREHURLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14INO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.